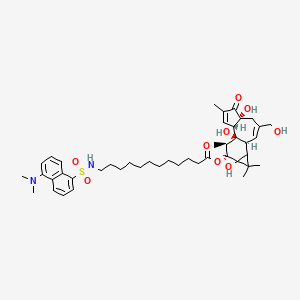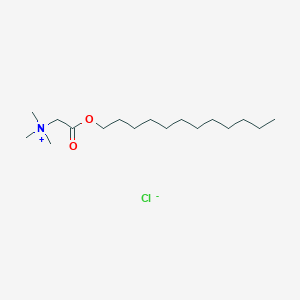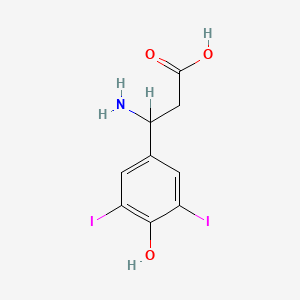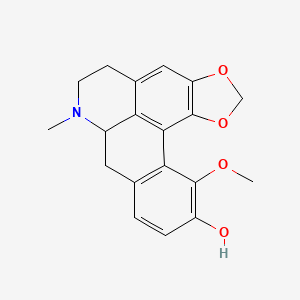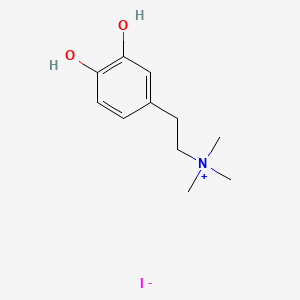
Aszonalenin
Descripción general
Descripción
Aszonalenin es un alcaloide producido por especies de los hongos Neosartorya y Aspergillus . Es una neurotoxina y pertenece a la clase de derivados del indol, que consiste en los aminoácidos triptófano y ácido antranílico . This compound lleva un grupo prenil inverso en la posición C3 del anillo de indolina .
Aplicaciones Científicas De Investigación
Aszonalenin tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de aszonalenin implica su interacción con objetivos moleculares y vías específicas:
Inhibición de la metástasis tumoral: Epi-aszonalenin A inhibe la actividad de las metaloproteinasas de la matriz y el factor de crecimiento endotelial vascular, reduciendo así la invasión y metástasis de las células tumorales.
Vías de señalización celular: Regula la fosforilación de la proteína quinasa activada por mitógeno aguas abajo, PI3K/AKT y las vías NF-κB, que son cruciales para la migración e invasión celular.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Aszonalenin plays a crucial role in biochemical reactions, particularly as an α-glucosidase inhibitor . This enzyme is essential in carbohydrate metabolism, and its inhibition can help manage conditions like type 2 diabetes . This compound interacts with α-glucosidase in a noncompetitive manner, differing from other inhibitors like acarbose . Additionally, this compound is derived from the condensation of tryptophan and anthranilic acid, followed by prenylation .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting α-glucosidase, thereby affecting carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestines, impacting cell signaling pathways and gene expression related to glucose metabolism . Furthermore, this compound’s role in inhibiting α-glucosidase can modulate cellular metabolism, potentially offering therapeutic benefits for managing hyperglycemia .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α-glucosidase. This compound binds to the enzyme in a noncompetitive manner, inhibiting its activity . This binding interaction prevents the enzyme from breaking down carbohydrates into glucose, thereby reducing glucose absorption . Additionally, this compound’s structure, derived from tryptophan and anthranilic acid, allows it to effectively inhibit α-glucosidase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against α-glucosidase . Long-term effects on cellular function have also been noted, with sustained inhibition of α-glucosidase leading to prolonged reductions in glucose absorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal discomfort and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of carbohydrates into glucose . This interaction can influence metabolic flux and metabolite levels, potentially offering therapeutic benefits for managing conditions like type 2 diabetes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific tissues can impact its efficacy and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence this compound’s inhibitory activity against α-glucosidase and its overall therapeutic potential .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de aszonalenin implica el uso de dos preniltransferasas recombinantes, AnaPT y CdpNPT . AnaPT de Neosartorya fischeri cataliza la C3-prenilación de benzodiazepinediona, mientras que CdpNPT de Aspergillus fumigatus cataliza la N1-prenilación de dipéptidos cíclicos que contienen triptófano . Estas enzimas introducen grupos prenil desde lados opuestos del sistema de anillos de indolina, lo que permite la síntesis quimioenzimática de cuatro isómeros de this compound .
Métodos de producción industrial: La producción industrial de this compound generalmente implica la fermentación de especies de Neosartorya o Aspergillus en condiciones controladas. Los hongos se cultivan en un medio que contiene dextrosa, extracto de malta y extracto de levadura, y el compuesto se extrae y purifica del caldo de fermentación .
Análisis De Reacciones Químicas
Tipos de reacciones: Aszonalenin experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Oxidación: Se pueden usar agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Generalmente se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como hidróxido de sodio o carbonato de potasio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede llevar a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de indolina reducidos .
Comparación Con Compuestos Similares
Aszonalenin es único entre los derivados del indol debido a su grupo prenil inverso y sus actividades biológicas específicas . Los compuestos similares incluyen:
Roquefortina C: Se encuentra en Penicillium roqueforti, tiene una estructura de indol similar pero diferentes actividades biológicas.
5-N-Acetilardeemina: Producida por Neosartorya fischeri, es otro derivado del indol con funciones biológicas únicas.
Estos compuestos destacan la diversidad y el potencial de los derivados del indol en diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLMMDWEIUEKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398686 | |
| Record name | ASZONALENIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81797-27-5 | |
| Record name | ASZONALENIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ASZONALENIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)
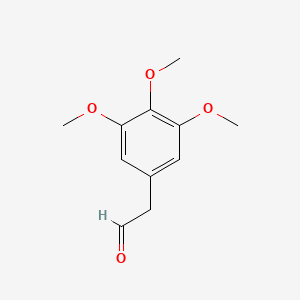
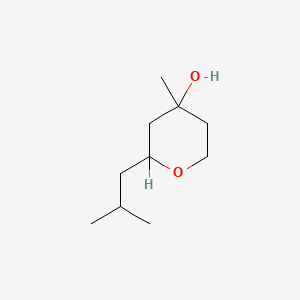
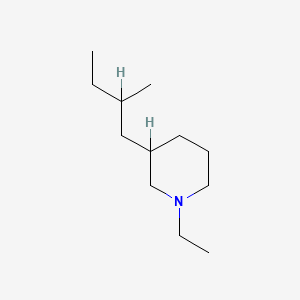
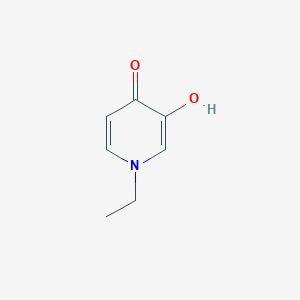
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
